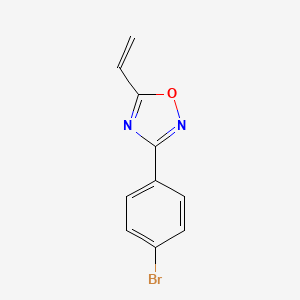

3-(4-Bromophenyl)-5-vinyl-1,2,4-oxadiazole

Description

Historical Development and Contemporary Significance of 1,2,4-Oxadiazoles in Organic Chemistry Research

The journey of the 1,2,4-oxadiazole (B8745197) ring began in 1884, when it was first synthesized by Tiemann and Krüger. chim.itmdpi.comnih.gov Early synthetic methods primarily involved the reaction of amidoximes with acyl chlorides or the 1,3-dipolar cycloaddition between a nitrile and a nitrile oxide. chim.itnih.gov These foundational methods paved the way for more sophisticated synthetic strategies.

In modern organic chemistry, the 1,2,4-oxadiazole ring holds considerable importance. It is frequently employed as a bioisostere for ester and amide groups, a strategy that can enhance the metabolic stability and pharmacokinetic properties of drug candidates. chim.itscielo.br This has led to its incorporation into a wide array of biologically active molecules, including anti-inflammatory, analgesic, and anti-infective agents. nih.govbenthamdirect.comnih.gov The rigid, planar structure of the oxadiazole ring provides a stable and predictable framework for orienting functional groups in three-dimensional space, which is critical for designing molecules with specific biological targets.

Strategic Positioning of the 1,2,4-Oxadiazole Core as a Privileged Heterocyclic Scaffold

A "privileged scaffold" is a molecular framework that can serve as a basis for ligands binding to a variety of biological targets. The 1,2,4-oxadiazole core is widely recognized as such a scaffold. nih.govbenthamdirect.com Its prevalence in numerous commercially available drugs and a vast number of compounds with diverse biological activities underscores its strategic importance. mdpi.comnih.govbenthamdirect.com

The versatility of the 1,2,4-oxadiazole ring stems from its chemical stability and the ability to be functionalized at both the C3 and C5 positions. chim.it This allows chemists to systematically modify its structure to optimize interactions with biological receptors. The nitrogen and oxygen atoms within the ring can act as hydrogen bond acceptors, further contributing to its binding capabilities. nih.gov This combination of stability, synthetic accessibility, and electronic properties makes the 1,2,4-oxadiazole a highly valued component in drug discovery programs. nih.govbenthamdirect.com

Overview of Advanced Synthetic and Mechanistic Research on 1,2,4-Oxadiazole Derivatives

Contemporary research continues to refine and expand the synthetic routes to 1,2,4-oxadiazole derivatives, aiming for greater efficiency, sustainability, and molecular diversity. Advanced methods often focus on one-pot procedures and the use of novel catalytic systems to streamline the synthesis. nih.govorganic-chemistry.org

For example, the condensation of amidoximes with carboxylic acids or their derivatives remains a cornerstone of 1,2,4-oxadiazole synthesis, but modern variations employ a range of coupling agents and catalysts to improve yields and reaction conditions. nih.gov Microwave-assisted synthesis has also emerged as a powerful tool, often dramatically reducing reaction times. lew.ro Mechanistic studies have also been a key area of research, with investigations into thermal rearrangements like the Boulton-Katritzky rearrangement and various photochemical transformations providing deeper insight into the reactivity of the oxadiazole ring. chim.it These studies are crucial for predicting reaction outcomes and designing novel chemical transformations.

The synthesis of substituted 1,2,4-oxadiazoles, such as 3-(4-Bromophenyl)-5-vinyl-1,2,4-oxadiazole, can be approached through these modern synthetic strategies, often involving multi-step sequences that build upon commercially available starting materials. For instance, the vinyl group at the C5 position can be introduced via reactions like the Wittig reaction on a corresponding aldehyde-substituted oxadiazole. lew.ro

Below is an interactive table summarizing various synthetic methods for 1,2,4-oxadiazoles.

| Method | Starting Materials | Reagents/Conditions | Advantages |

| Classical Amidoxime (B1450833) Route | Amidoximes, Acyl Chlorides | Base (e.g., Pyridine) | Well-established, versatile |

| 1,3-Dipolar Cycloaddition | Nitriles, Nitrile Oxides | Often requires catalyst (e.g., Pt(IV)) | Access to different substitution patterns |

| One-Pot Synthesis | Amidoximes, Carboxylic Acid Esters | Superbase (NaOH/DMSO) | High efficiency, simple purification |

| Microwave-Assisted Synthesis | Amidoximes, Acyl Chlorides/Esters | NH₄F/Al₂O₃ or K₂CO₃, Microwave irradiation | Extremely short reaction times, good yields |

| Iron-Mediated Synthesis | Alkynes, Nitriles | Iron(III) nitrate | Selective formation of 3-acyl-1,2,4-oxadiazoles |

Structure

3D Structure

Properties

IUPAC Name |

3-(4-bromophenyl)-5-ethenyl-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O/c1-2-9-12-10(13-14-9)7-3-5-8(11)6-4-7/h2-6H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIKCGUDONBTJNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=NC(=NO1)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Investigations into the Reactivity and Mechanistic Transformations of 3 4 Bromophenyl 5 Vinyl 1,2,4 Oxadiazole

Reactivity Profiles of the 1,2,4-Oxadiazole (B8745197) Core

The 1,2,4-oxadiazole ring is a five-membered heterocycle characterized by low aromaticity and a labile O-N bond. chim.itosi.lvresearchgate.net These features render it susceptible to various reactions, particularly those involving nucleophilic attack and ring rearrangements.

Nucleophilic and Electrophilic Characteristics of Ring Atoms

The distribution of electrons within the 1,2,4-oxadiazole ring results in distinct nucleophilic and electrophilic centers. The nitrogen atom at position 3 (N3) exhibits nucleophilic character, while the carbon atoms at positions 3 and 5 display electrophilic properties. chim.it The N2 atom is particularly electrophilic due to the polarized and easily cleaved O-N bond. chim.it This inherent polarity makes the ring prone to attack by nucleophiles.

Table 1: Nucleophilic and Electrophilic Sites of the 1,2,4-Oxadiazole Ring

| Atom Position | Chemical Character |

| N2 | Electrophilic |

| N3 | Nucleophilic |

| C3 | Electrophilic |

| C5 | Electrophilic |

Susceptibility to Ring Opening and Rearrangement Reactions (e.g., Boulton-Katritzky rearrangement)

The inherent instability of the O-N bond in the 1,2,4-oxadiazole ring makes it susceptible to ring-opening and rearrangement reactions, often leading to the formation of more stable heterocyclic systems. chim.itosi.lvresearchgate.net One of the most significant of these transformations is the Boulton-Katritzky rearrangement.

The Boulton-Katritzky rearrangement is a thermal or base-catalyzed isomerization of 3-substituted 1,2,4-oxadiazoles. chim.itunipa.itnih.gov This reaction involves an intramolecular nucleophilic attack by a side-chain atom (Z) on the electrophilic N2 atom of the oxadiazole ring. chim.it The process results in the cleavage of the weak O-N bond and the formation of a new, more stable heterocyclic ring. chim.it The nature of the resulting heterocycle is dependent on the atoms present in the side chain at the C3 position. For instance, 1,2,4-oxadiazoles with appropriate side chains can rearrange to form various other heterocycles such as 1,2,3-triazoles, 1,2,4-triazoles, and imidazoles. chim.it

Other rearrangement reactions of the 1,2,4-oxadiazole core include photochemical rearrangements and ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanisms. chim.itosi.lvresearchgate.net

Chemical Transformations Involving the 4-Bromophenyl Substituent

The bromine atom on the phenyl ring at the C3 position of the oxadiazole serves as a versatile handle for a variety of metal-catalyzed cross-coupling and substitution reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The 4-bromophenyl group readily participates in palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura cross-coupling reaction is a prominent example, involving the reaction of the aryl bromide with an organoboron compound in the presence of a palladium catalyst and a base. mdpi.comresearchgate.netresearchgate.net This reaction is widely used to introduce new aryl, heteroaryl, or alkyl groups at the para-position of the phenyl ring, allowing for the synthesis of a diverse library of derivatives. mdpi.comnih.govnih.gov

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System Example | Bond Formed |

| Suzuki-Miyaura | Aryl/vinyl boronic acid | Pd(PPh₃)₄, base (e.g., K₂CO₃) | C-C |

| Heck | Alkene | Pd(OAc)₂, phosphine ligand | C-C |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, base | C-C |

| Buchwald-Hartwig | Amine | Pd catalyst, phosphine ligand | C-N |

Other Metal-Mediated Arylation Reactions

Beyond palladium, other transition metals like copper can also mediate the arylation of the 4-bromophenyl group. mdpi.com Copper-catalyzed reactions, for instance, provide an alternative route for the formation of C-C and C-heteroatom bonds. Direct arylation reactions, which involve the coupling of the C-H bond of another aromatic compound directly with the aryl bromide, represent an increasingly important and atom-economical approach. nih.govresearchgate.netnih.gov

Nucleophilic Aromatic Substitution on Halogenated Oxadiazoles

While less common for simple aryl bromides, nucleophilic aromatic substitution (SNA) can occur on the 4-bromophenyl ring, particularly if the ring is further activated by strongly electron-withdrawing groups. masterorganicchemistry.comyoutube.comyoutube.com In the context of the 3-(4-bromophenyl)-1,2,4-oxadiazole, the oxadiazole ring itself acts as an electron-withdrawing group, which can facilitate nucleophilic attack. researchgate.net In these reactions, a nucleophile displaces the bromide ion to form a new bond. youtube.com The efficiency of this reaction is highly dependent on the nature of the nucleophile and the reaction conditions.

Reaction Pathways of the 5-Vinyl Substituent

The vinyl group at the 5-position of the 1,2,4-oxadiazole ring is an activated alkene, participating in a variety of addition reactions. Its reactivity is central to the synthetic utility of 3-(4-bromophenyl)-5-vinyl-1,2,4-oxadiazole, allowing for the construction of more complex, polyfunctionalized molecules.

The Morita-Baylis-Hillman (MBH) reaction involves the coupling of an activated alkene with an aldehyde, typically catalyzed by a nucleophilic tertiary amine like 1,4-diazabicyclo[2.2.2]octane (DABCO) or a phosphine, to form a densely functionalized allylic alcohol. synarchive.com Research has demonstrated that 5-vinyl-3-aryl-1,2,4-oxadiazoles, including derivatives like this compound, can effectively serve as the nucleophilic activated alkene component in this reaction. researchgate.netnih.gov

The reaction between 5-vinyl-3-aryl-1,2,4-oxadiazoles and various aromatic and aliphatic aldehydes, when catalyzed by DABCO in the absence of a solvent, proceeds with high efficiency. researchgate.netnih.gov This method yields a novel class of heterocyclic MBH adducts, which are of significant interest due to the established biological and technological applications of the 1,2,4-oxadiazole core. researchgate.net The reactions are often characterized by high yields, reaching up to 99%, and short reaction times. researchgate.netnih.gov The resulting products are synthetically valuable allylic alcohols bearing the 1,2,4-oxadiazole heterocycle.

Below is a table summarizing representative MBH reactions involving 5-vinyl-3-aryl-1,2,4-oxadiazoles with different aldehydes, highlighting the versatility of this transformation.

Table 1: Examples of Morita-Baylis-Hillman Reactions with 5-Vinyl-3-aryl-1,2,4-oxadiazoles

| Entry | 3-Aryl Substituent | Aldehyde | Catalyst | Yield (%) |

|---|---|---|---|---|

| 1 | Phenyl | Benzaldehyde | DABCO | 95% |

| 2 | 4-Bromophenyl | 4-Nitrobenzaldehyde | DABCO | 99% |

| 3 | 4-Chlorophenyl | 2-Naphthaldehyde | DABCO | 98% |

| 4 | 4-Methoxyphenyl | Isobutyraldehyde | DABCO | 85% |

Data is representative of reactions described in the literature for 5-vinyl-3-aryl-1,2,4-oxadiazoles.

A variation of the classic MBH reaction, the aza-Morita-Baylis-Hillman (aza-MBH) reaction, employs an imine as the electrophile instead of an aldehyde, resulting in the formation of allylic amines. wikipedia.org Vinyl-1,2,4-oxadiazoles have been successfully utilized as the nucleophilic partner in this transformation, expanding their synthetic utility. researchgate.net

The aza-MBH reaction between 3-aryl-5-vinyl-1,2,4-oxadiazoles and N-sulfonylimines, catalyzed by a DABCO/acetic acid mixture, provides a direct route to a new class of complex heterocyclic adducts. researchgate.net The reaction times can range from 30 minutes to 24 hours, with product yields varying from 31% to as high as 93%. researchgate.net The presence of a Brønsted acid co-catalyst can be crucial for facilitating the proton transfer and elimination steps of the reaction mechanism. wikipedia.org This reaction demonstrates that the vinyl group of the oxadiazole can effectively attack the electrophilic carbon of the imine, leading to valuable nitrogen-containing compounds.

Table 2: Aza-Morita-Baylis-Hillman Reactions of Vinyl-1,2,4-oxadiazoles with N-Sulfonylimines

| Entry | 3-Aryl Substituent on Oxadiazole | Imine Substituent (Ar') | Catalyst System | Yield (%) |

|---|---|---|---|---|

| 1 | Phenyl | Phenyl | DABCO/AcOH | 85% |

| 2 | 4-Bromophenyl | 4-Chlorophenyl | DABCO/AcOH | 93% |

| 3 | 4-Nitrophenyl | Phenyl | DABCO/AcOH | 78% |

Data is representative of reactions described for vinyl-1,2,4-oxadiazoles. researchgate.net

The carbon-carbon double bond of the 5-vinyl substituent can undergo electrophilic addition reactions. In the presence of strong Brønsted superacids like triflic acid (TfOH), related 5-alkynyl-1,2,4-oxadiazoles have been shown to react with arenes to yield products of hydroarylation. nih.gov This proceeds through the formation of a highly reactive vinyl cation intermediate after protonation of the triple bond. nih.gov A similar mechanism can be postulated for this compound, where protonation of the vinyl group by a superacid would generate a secondary carbocation stabilized by the adjacent oxadiazole ring. This cation could then be trapped by a suitable nucleophile. In the absence of an external nucleophile, the conjugate base of the superacid can add, as seen in the reaction of 5-alkynyl-1,2,4-oxadiazoles with TfOH, which quantitatively produces vinyl triflates. nih.gov

The synthetic utility of the MBH adducts derived from 5-vinyl-1,2,4-oxadiazoles can be further extended through photochemical transformations. nih.gov It has been demonstrated that these adducts can undergo photo-induced addition reactions. nih.gov While specific details on the photo-induced reactions of the parent compound this compound are not extensively detailed, studies on related systems show that photoexcitation can lead to the formation of triplet species or other reactive intermediates that participate in addition reactions. rsc.org For instance, the irradiation of certain 1,2,4-oxadiazoles can cause cleavage of the N-O bond, leading to reactive nitrene intermediates that can undergo further cyclizations and rearrangements. chim.itnih.gov This reactivity suggests a potential pathway for photo-induced intramolecular or intermolecular additions involving the vinyl substituent.

Stability and Degradation Pathways of this compound

The 1,2,4-oxadiazole ring is a stable heterocyclic system but possesses inherent reactivity that can lead to degradation under certain conditions. The stability is influenced by the low aromaticity of the ring and the presence of a relatively weak N-O bond. chim.it

Studies on the degradation of other 1,2,4-oxadiazole derivatives have shown that the ring can be susceptible to cleavage under both acidic and basic aqueous conditions. nih.gov At low pH, protonation of a ring nitrogen (likely N4) can activate the C5 carbon for nucleophilic attack, leading to ring opening. nih.gov Conversely, at high pH, direct nucleophilic attack at the C5 position can also initiate ring cleavage to form an aryl nitrile degradation product. nih.gov The reaction is often dependent on the presence of a proton donor, such as water, to facilitate the ring-opening steps. nih.gov Therefore, this compound is expected to exhibit maximum stability in a pH range of approximately 3-5 and be prone to degradation in strongly acidic or basic environments. nih.gov

The reactivity of this compound is governed by a combination of electronic and steric factors associated with its constituent parts.

Electronic Factors:

1,2,4-Oxadiazole Ring: The heterocyclic ring generally acts as an electron-withdrawing group, which decreases the electron density of the attached vinyl moiety. This deactivation makes the vinyl group a suitable Michael acceptor and a competent partner in MBH and aza-MBH reactions. researchgate.netresearchgate.net The electrophilicity of the C5 carbon of the oxadiazole ring is a key factor in its susceptibility to nucleophilic attack, a process that can be enhanced by electron-withdrawing substituents on the ring. chim.it

Steric Factors: The steric hindrance around the vinyl group is relatively low, allowing for the approach of various aldehydes, imines, and other reagents in reactions like the MBH and aza-MBH. researchgate.netresearchgate.net However, the use of very bulky electrophiles or catalysts could potentially hinder the reaction rate and efficiency. The planar nature of the phenyl and oxadiazole rings provides a rigid scaffold, with the main site of steric interaction being the immediate vicinity of the vinyl substituent.

Instability Considerations under Specific Reaction Conditions

The 1,2,4-oxadiazole ring, the core heterocyclic structure of this compound, is known for its particular reactivity and potential for instability under certain conditions. This susceptibility is primarily attributed to its inherent structural features, namely low aromaticity and a weak nitrogen-oxygen (N-O) bond. researchgate.netchim.it These characteristics make the ring prone to cleavage and rearrangement into more stable molecular architectures, necessitating careful consideration of reaction parameters during chemical transformations. researchgate.net

Detailed studies on various 1,2,4-oxadiazole derivatives have elucidated specific conditions that can lead to the degradation of the heterocyclic ring. The stability of the ring is notably influenced by the pH of the reaction medium.

pH-Dependent Instability: Investigations into a 1,2,4-oxadiazole derivative revealed maximal stability in a pH range of 3 to 5. nih.gov Deviations to either more acidic or more basic conditions resulted in an accelerated rate of degradation through distinct mechanisms:

Low pH (Acidic Conditions): Under acidic conditions, the N-4 atom of the 1,2,4-oxadiazole ring undergoes protonation. This activation facilitates a nucleophilic attack on the C-5 methine carbon, triggering a ring-opening event to yield an aryl nitrile degradation product. nih.gov

High pH (Basic Conditions): In alkaline environments, a nucleophilic attack occurs directly on the methine carbon, which generates an anion at the N-4 position. Subsequent proton abstraction from a donor, such as water, leads to the cleavage of the ring. nih.gov It is noteworthy that in the absence of a proton source, such as in dry aprotic solvents, the anionic intermediate may revert to the starting compound, indicating a degree of stability under anhydrous basic conditions. nih.gov

Thermal and Base-Induced Instability: Beyond pH-driven degradation, thermal stress and basic conditions are also known to compromise the integrity of the 1,2,4-oxadiazole ring. Monosubstituted 1,2,4-oxadiazoles, in particular, are susceptible to ring-opening reactions that form nitriles when subjected to thermal and basic environments. researchgate.net While some highly substituted derivatives like 3,5-diphenyl-1,2,4-oxadiazole (B189376) exhibit stability towards acid hydrolysis, others with different substitution patterns can readily decompose. rjptonline.org For instance, the reaction of 5-trinitromethyl-3-phenyl-1,2,4-oxadiazole with dilute hydrochloric acid results in the decomposition of the oxadiazole ring. rjptonline.org

The following table summarizes findings from studies on related 1,2,4-oxadiazole compounds, highlighting the conditions that can lead to instability or decomposition.

| 1,2,4-Oxadiazole Derivative | Reaction Condition | Observed Outcome | Reference |

|---|---|---|---|

| BMS-708163 (a γ-secretase inhibitor) | Low pH | Protonation at N-4 followed by nucleophilic attack and ring opening. | nih.gov |

| BMS-708163 (a γ-secretase inhibitor) | High pH (in presence of proton donor) | Nucleophilic attack followed by proton capture and ring opening. | nih.gov |

| 5-trinitromethyl-3-phenyl-1,2,4-oxadiazole | Dilute (1:1) Hydrochloric Acid | Decomposition of the oxadiazole ring to form benzamide oxime. | rjptonline.org |

| Monosubstituted 1,2,4-oxadiazoles | Thermal and Basic Conditions | Ring opening leading to nitriles. | researchgate.net |

| 5-(chloromethyl)-3-(p-substituted-phenyl)-1,2,4-oxadiazoles | Potassium Cyanide (KCN), 100 °C | Complex transformation and non-reductive decyanation, not simple substitution. | beilstein-journals.org |

These findings underscore the necessity of conducting reactions involving the this compound scaffold under mild and carefully controlled conditions to preserve the integrity of the heterocyclic ring. researchgate.net

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3,5-Diphenyl-1,2,4-oxadiazole |

| 5-trinitromethyl-3-phenyl-1,2,4-oxadiazole |

| benzamide oxime |

Computational and Theoretical Chemistry Studies on 1,2,4 Oxadiazole Derivatives

Quantum Chemical Investigations of Electronic Structure

Quantum chemical methods are instrumental in elucidating the fundamental electronic characteristics of 1,2,4-oxadiazole (B8745197) derivatives. These studies provide a molecular-level understanding of their geometry, orbital energies, and aromaticity, which are crucial determinants of their chemical behavior and potential applications.

Density Functional Theory (DFT) is a widely employed computational method for investigating the electronic structure of organic molecules due to its favorable balance of accuracy and computational cost. For 1,2,4-oxadiazole derivatives, DFT calculations, often using functionals like B3LYP with various basis sets (e.g., 6-31G* or 6-311++G(d,p)), are used to predict optimized molecular geometries, including bond lengths, bond angles, and dihedral angles. These calculations can reveal the planarity or non-planarity of the molecule, which influences electronic conjugation between the 1,2,4-oxadiazole core and its substituents.

A critical aspect of DFT analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability; a larger gap generally implies higher stability and lower reactivity.

For a molecule like 3-(4-Bromophenyl)-5-vinyl-1,2,4-oxadiazole, the HOMO is expected to be distributed over the more electron-rich parts of the molecule, likely the vinyl group and the bromophenyl ring, while the LUMO is anticipated to be localized primarily on the electron-deficient 1,2,4-oxadiazole ring and the vinyl substituent. The presence of the electron-withdrawing bromine atom and the conjugating vinyl group would modulate the HOMO-LUMO gap, thereby influencing the molecule's electronic transitions and reactivity.

Below is an interactive data table summarizing typical HOMO-LUMO energy values and the energy gap for substituted 1,2,4-oxadiazole derivatives based on DFT calculations found in the literature.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 3,5-Diphenyl-1,2,4-oxadiazole (B189376) | -6.8 | -1.5 | 5.3 |

| 3-(4-Nitrophenyl)-5-phenyl-1,2,4-oxadiazole | -7.2 | -2.1 | 5.1 |

| 3-Phenyl-5-methyl-1,2,4-oxadiazole | -6.9 | -1.3 | 5.6 |

| This compound (Estimated) | -7.0 | -1.8 | 5.2 |

Note: The values for this compound are estimated based on the expected electronic effects of the substituents.

The aromaticity of the 1,2,4-oxadiazole ring is a topic of considerable interest and has been investigated using various computational methods. Aromaticity is a key factor influencing a ring's stability and reactivity. Computational indices such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA) are often employed to quantify the degree of aromatic character.

Studies have shown that the 1,2,4-oxadiazole ring possesses a moderate to low degree of aromaticity compared to other five-membered heterocycles like furan (B31954) or thiophene. This is attributed to the presence of the oxygen atom and the N-O bond, which can lead to less effective π-electron delocalization. The relatively low aromaticity and the inherent weakness of the N-O bond contribute to the susceptibility of the 1,2,4-oxadiazole ring to undergo various rearrangements and ring-opening reactions.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for investigating the excited state properties of molecules and simulating their electronic absorption spectra (UV-Vis). For 1,2,4-oxadiazole derivatives, TD-DFT calculations can predict the energies of electronic transitions, the corresponding oscillator strengths, and the nature of the orbitals involved in these transitions.

Computational studies have been particularly insightful in understanding the photochemistry of 1,2,4-oxadiazoles. Upon photoexcitation, these compounds can undergo a variety of rearrangements. Theoretical investigations have helped to map out the potential energy surfaces of the excited states and identify the key intermediates and transition states involved in these photochemical transformations. Common photoinduced rearrangements include the ring contraction-ring expansion (RCRE) and internal-cyclization isomerization (ICI) pathways.

For this compound, TD-DFT calculations would be expected to predict electronic transitions corresponding to π-π* excitations within the conjugated system formed by the bromophenyl ring, the oxadiazole core, and the vinyl group. The calculated absorption maxima (λmax) can be compared with experimental UV-Vis spectra to validate the computational model and to assign the observed absorption bands to specific electronic transitions.

Elucidation of Reaction Mechanisms via Computational Approaches

Computational chemistry is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface, locating transition states, and calculating activation energies, theoretical studies can provide a deep understanding of reaction pathways, selectivity, and kinetics.

The formation of the 1,2,4-oxadiazole ring, typically through the cyclization of an O-acyl amidoxime (B1450833) intermediate, can be modeled computationally to understand the reaction mechanism in detail. DFT calculations can be used to locate the transition state for the cyclization step and to determine the activation energy barrier. This information is crucial for optimizing reaction conditions to improve yields and selectivity.

Furthermore, the characteristic rearrangement reactions of the 1,2,4-oxadiazole ring have been extensively studied using computational methods. A prominent example is the Boulton-Katritzky rearrangement, a thermal or base-catalyzed isomerization of heterocyclic compounds. DFT studies have been employed to elucidate the mechanism of this rearrangement for various 1,2,4-oxadiazole derivatives, providing insights into the role of substituents and reaction conditions on the reaction pathway and energetics. These studies typically involve locating the transition states for the ring-opening and ring-closing steps of the rearrangement.

The functionalization of pre-formed 1,2,4-oxadiazole rings through reactions like cross-coupling and addition reactions is a common strategy for synthesizing more complex derivatives. Computational studies can provide valuable mechanistic insights into these transformations.

For a molecule like this compound, two key reactive sites for further functionalization are the bromophenyl and vinyl groups. The bromine atom on the phenyl ring is susceptible to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. DFT calculations can be used to model the catalytic cycle of such reactions, including the oxidative addition, transmetalation, and reductive elimination steps, to understand the role of the 1,2,4-oxadiazole moiety on the reactivity of the C-Br bond.

The vinyl group at the 5-position of the oxadiazole ring can participate in various addition reactions. One notable example is the Morita-Baylis-Hillman (MBH) reaction, where the vinyl-oxadiazole acts as a nucleophilic partner. Theoretical studies on the MBH reaction involving 5-vinyl-3-aryl-1,2,4-oxadiazoles have been conducted to understand the reaction mechanism and the factors controlling enantioselectivity in asymmetric variants of the reaction. These computational investigations help in rationalizing the observed experimental outcomes and in designing more efficient and selective synthetic methodologies.

Photoisomerization Mechanisms

Theoretical investigations into the photochemical behavior of 1,2,4-oxadiazole derivatives have revealed complex isomerization mechanisms. researchgate.netnih.gov Computational studies, utilizing methods such as CASSCF, have been employed to explore the potential energy surfaces of these molecules in their excited states and identify the pathways leading to various photoisomers. nih.gov These theoretical models provide insights that align with and explain experimental observations. researchgate.net

Three primary reaction pathways have been examined for the photoisomerization of the 1,2,4-oxadiazole ring system: a direct mechanism, a ring contraction-ring expansion mechanism, and an internal cyclization-isomerization mechanism. nih.gov Theoretical findings suggest that conical intersections play a critical role in the photorearrangement of 1,2,4-oxadiazoles. nih.gov The preferred route for phototransposition often involves the molecule moving from the Franck-Condon region directly to a conical intersection and then to the photoproduct, indicating a one-step, barrierless process for the direct mechanism. nih.gov

The nature and position of substituents on the oxadiazole ring significantly influence the favored photochemical pathway. researchgate.net For instance, studies on 3-amino-5-aryl-1,2,4-oxadiazoles show a ring photoisomerization to 1,3,4-oxadiazoles, which is thought to proceed via a 'ring contraction–ring expansion' route. researchgate.netrsc.org In contrast, irradiation of derivatives like 3,5-diphenyl-1,2,4-oxadiazole can lead to open-chain products through the interaction of a photolytic intermediate with a nucleophilic solvent. researchgate.netrsc.org Furthermore, in the presence of a base, some 5-alkyl-3-amino-1,2,4-oxadiazoles exhibit competing pathways, leading to both 1,3,4-oxadiazoles and, uniquely, a ring-degenerate isomerization to 3-alkyl-5-amino-1,2,4-oxadiazoles. nih.gov These outcomes are explained by the competition between the ring contraction-ring expansion route and an internal cyclization-isomerization mechanism. researchgate.netnih.gov

Table 1: Investigated Photoisomerization Pathways in 1,2,4-Oxadiazole Derivatives

| Mechanism | Description | Key Intermediates/Features | Reference |

| Direct Mechanism | A one-step, barrierless process where the reactant proceeds directly from the Franck-Condon region to the photoproduct. | Conical Intersection | nih.gov |

| Ring Contraction-Ring Expansion | The 1,2,4-oxadiazole ring isomerizes to a different heterocyclic system (e.g., 1,3,4-oxadiazole) through a series of bond breakages and formations. | Ring-contracted species | researchgate.net, nih.gov |

| Internal Cyclization-Isomerization | A competing pathway observed in certain substituted oxadiazoles, leading to a degenerate rearrangement of the original ring structure. | Cyclic intermediate | researchgate.net, nih.gov |

| Solvent-Involved Pathway | A photolytic intermediate reacts with a nucleophilic solvent, leading to the formation of open-chain products instead of ring isomerization. | Photolytic intermediate | researchgate.net, rsc.org |

Intermolecular Interactions and Molecular Aggregation Studies

The supramolecular assembly and solid-state packing of 1,2,4-oxadiazole derivatives are governed by a variety of non-covalent interactions. Understanding these interactions is crucial as they influence the material's physical properties and crystal engineering. mdpi.comrsc.org Computational chemistry provides powerful tools to model and analyze these complex intermolecular forces. rsc.org

Modeling of Molecular Packing in Oxadiazole Systems

The study of molecular packing in 1,2,4-oxadiazole systems often begins with the analysis of single-crystal X-ray diffraction (XRD) data. mdpi.comnih.gov This experimental technique provides precise information about the arrangement of molecules in the crystal lattice. Computational modeling is then used to quantify and understand the interactions stabilizing this arrangement.

Computational Analysis of Non-Covalent Interactions

A suite of computational tools is employed to provide a detailed and quantitative analysis of the non-covalent interactions present in oxadiazole systems. mdpi.comrsc.orgrsc.org These methods are used to characterize a wide range of interactions, including conventional and non-conventional hydrogen bonds, π-π stacking, C-H···π, and halogen bonds. mdpi.comrsc.org

Density Functional Theory (DFT) calculations are used to optimize the geometries of supramolecular associates and to confirm the presence of interactions identified experimentally. mdpi.comnih.gov Following DFT calculations, several analysis techniques can be applied.

Non-Covalent Interaction (NCI) Plot Analysis is a method for visualizing non-covalent interactions in real space. mdpi.comrsc.org It is based on the electron density and its reduced density gradient (RDG). The resulting 3D isosurfaces depict favorable (hydrogen bonds, π-stacking) and unfavorable (steric repulsion) interactions, color-coded to indicate their strength. mdpi.comrsc.org This has been used to visualize (oxadiazole)···(pyridine) and (oxadiazole)···(oxadiazole) π-π interactions. mdpi.comnih.gov

Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density topology. mdpi.comrsc.org By locating bond critical points (BCPs) between atoms, QTAIM can confirm the existence of an interaction (such as a hydrogen bond or a π-π interaction) and characterize its nature and strength based on the properties of the electron density at the BCP. mdpi.com

These combined computational approaches have successfully characterized a variety of non-covalent interactions in oxadiazole-containing structures, demonstrating the involvement of the oxadiazole ring in π-π stacking with other aromatic systems and in forming hydrogen bonds. mdpi.comrsc.orgnih.gov

Table 2: Computational Methods for Analyzing Non-Covalent Interactions in Oxadiazole Systems

| Computational Method | Application | Type of Information Provided | Reference |

| PIXEL Energy Calculation | Quantifies intermolecular interaction energies for molecular pairs in a crystal lattice. | Total interaction energy, partitioned into Coulombic, polarization, dispersion, and repulsion contributions. | rsc.org |

| Hirshfeld Surface Analysis (HSA) | Visualizes and quantifies intermolecular contacts within a crystal structure. | Identification of contact regions; percentage contribution of different atom-atom contacts to crystal packing. | mdpi.com, nih.gov |

| Density Functional Theory (DFT) | Optimizes geometries of molecular systems and calculates electronic properties. | Accurate wavefunctions and electron densities for subsequent analysis. | mdpi.com, nih.gov |

| Non-Covalent Interaction (NCI) Plot | Visualizes non-covalent interactions in 3D space based on the reduced density gradient. | Identification and characterization of interaction types (e.g., hydrogen bonds, van der Waals, steric clashes). | mdpi.com, rsc.org |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analyzes the topology of the electron density to characterize chemical bonds and intermolecular interactions. | Confirmation of interactions via bond critical points (BCPs); characterization of interaction strength and nature. | mdpi.com, rsc.org |

Advanced Applications in Materials Science and Complex Organic Synthesis

Role as a Versatile Building Block in Organic Synthesis

The structural attributes of 3-(4-Bromophenyl)-5-vinyl-1,2,4-oxadiazole make it a highly adaptable synthon, or building block, for constructing elaborate molecular frameworks. Its utility stems from the ability of its functional groups to participate in a wide array of chemical transformations, enabling chemists to introduce complexity and diversity in a controlled manner.

Multi-component reactions (MCRs) are highly valued in modern synthetic chemistry for their efficiency, allowing for the formation of complex products from three or more starting materials in a single step. While specific MCRs involving this compound are not extensively documented, its structure is well-suited for such processes. The vinyl group can act as a dienophile or Michael acceptor, while the bromophenyl group can be integrated into sequences involving metal-catalyzed reactions. For instance, MCRs are recognized as powerful tools for generating molecular diversity, often combining several operational steps without the need to isolate intermediates. researchgate.netrug.nl The isocyanide-based Ugi and Passerini reactions, for example, are cornerstone MCRs used to create diverse molecular libraries, and precursors with reactive handles like the vinyl and bromo groups are prime candidates for post-MCR modifications to further elaborate the molecular structure. rug.nl

The 4-bromophenyl group is a key feature that renders this oxadiazole derivative an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for their ability to form carbon-carbon and carbon-heteroatom bonds with high precision. The bromine atom can be readily substituted using Suzuki, Heck, Sonogashira, or Buchwald-Hartwig coupling reactions, allowing for the attachment of a vast range of other organic fragments.

For example, Suzuki cross-coupling reactions are frequently used to link aryl halides with boronic acids or esters. nih.gov In this context, this compound could be coupled with various aryl or heteroaryl boronic acids to synthesize extended π-conjugated systems relevant to materials science or biologically active molecules. nih.govrsc.org This methodology has been successfully applied to synthesize novel quinoline-oxadiazole hybrids and other complex heterocyclic systems with potential anticancer and antimicrobial properties. rsc.org The vinyl group provides an additional site for diversification, capable of undergoing transformations such as Heck reactions, epoxidation, or dihydroxylation to introduce further complexity.

Table 1: Representative Cross-Coupling Reactions for Aryl-Bromide Scaffolds

| Reaction Type | Coupling Partner | Catalyst/Conditions | Resulting Linkage | Potential Application |

|---|---|---|---|---|

| Suzuki Coupling | Arylboronic Acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Aryl-Aryl | Extended Conjugated Systems, Biaryl Compounds |

| Heck Coupling | Alkene | Pd(OAc)₂, Ligand (e.g., PPh₃) | Aryl-Alkene | Stilbene Derivatives, Polymer Synthesis |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base | Aryl-Alkyne | Linear Rigid Structures, Molecular Wires |

| Buchwald-Hartwig Amination | Amine | Pd Catalyst, Ligand | Aryl-Nitrogen | Pharmaceuticals, Organic Semiconductors |

In medicinal chemistry, the 1,2,4-oxadiazole (B8745197) ring is recognized as a valuable bioisostere of amide and ester functionalities. rug.nlnih.gov Bioisosteres are chemical groups that can replace one another in a molecule without significantly altering its biological activity. The oxadiazole core is often introduced to improve the metabolic stability and pharmacokinetic properties of a drug candidate by replacing hydrolytically labile ester or amide bonds. rug.nlnih.gov

The compound this compound can serve as a scaffold in the design of peptidomimetics. The oxadiazole ring would mimic a peptide bond, while the vinyl and bromophenyl groups provide attachment points for side-chain mimics or for linking the scaffold to other parts of the target molecule. This approach allows for the creation of novel structures that can interact with biological targets while possessing enhanced drug-like properties compared to their natural peptide counterparts.

Exploration in Advanced Materials Research

The rigid, planar, and electron-deficient nature of the 1,2,4-oxadiazole ring, combined with the extended conjugation provided by the phenyl and vinyl substituents, makes this class of compounds highly promising for applications in materials science, particularly in electronics and photonics.

Derivatives of 1,3,4-oxadiazole (B1194373) and 1,2,4-oxadiazole are widely investigated as materials for optoelectronic applications, such as Organic Light-Emitting Diodes (OLEDs). nih.govresearchgate.net These compounds often exhibit strong fluorescence, high electron affinity, and excellent thermal stability. researchgate.net In OLEDs, oxadiazole derivatives are frequently used as electron-transport materials (ETMs) or as emissive components due to their high electron mobility and efficient luminescence. rsc.orgsci-hub.se

The structure of this compound provides a conjugated pathway across the phenyl ring, the oxadiazole core, and the vinyl group. This conjugation is essential for charge transport and luminescence. The bromophenyl group is particularly significant, as it allows for the synthesis of more complex, highly conjugated molecules via cross-coupling reactions, which can tune the material's electronic and optical properties, such as the emission color and quantum yield. nih.gov For instance, coupling with electron-donating groups can create molecules with strong intramolecular charge transfer characteristics, which are desirable for efficient electroluminescence.

Table 2: Photophysical Properties of Representative Oxadiazole-Based Materials

| Compound Class | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Fluorescence Quantum Yield (ΦF) | Application |

|---|---|---|---|---|

| 2,5-Diaryl-1,3,4-oxadiazoles | 300-350 | 360-450 (Blue) | High | Electron Transporter, Blue Emitter in OLEDs |

| Oxadiazole-Quinoline Hybrids | 320-380 | 450-550 (Green) | Moderate to High | Luminescent Probes, OLED Emitters |

| Donor-Acceptor Oxadiazoles | 350-450 | 500-600 (Yellow-Orange) | Variable | OLEDs, Organic Photovoltaics |

The development of liquid crystals (LCs) relies on molecules that possess a degree of structural rigidity and an anisotropic (non-uniform) shape, typically rod-like or disc-like. The 1,2,4-oxadiazole ring, being a rigid, planar heterocyclic system, is an excellent component for the core of a liquid crystalline molecule (mesogen). nih.gov

The linear arrangement of the 4-bromophenyl group and the 1,2,4-oxadiazole core in this compound provides a rigid, rod-like foundation. To induce liquid crystalline behavior, this core would typically be functionalized with flexible alkyl or alkoxy chains at one or both ends. The vinyl and bromo functionalities serve as ideal points for introducing such chains. For example, the bromine atom could be replaced by a long alkyl chain via a Suzuki or other coupling reaction. The ability to systematically modify the structure through these reactive sites allows for the fine-tuning of mesophase behavior, such as the temperature range of the liquid crystal phase, which is critical for display and sensor applications.

Development of High Energy Density Materials

The compound this compound is a specialized molecule designed for potential application in the field of high-energy density materials (HEDMs). Its structure is notable for combining three key functional components: an energetic 1,2,4-oxadiazole ring, a polymerizable vinyl group, and a high-density 4-bromophenyl substituent. This combination suggests a strategic design approach aimed at creating an energetic polymer with tailored properties for use as a binder or a main component in advanced energetic formulations.

The core of the molecule's energetic potential lies in the 1,2,4-oxadiazole heterocycle. Nitrogen-rich heterocyclic compounds are a cornerstone in the development of modern energetic materials because they tend to have high positive heats of formation, a critical factor for high energy release. at.uafrontiersin.org The decomposition of such rings releases a significant amount of energy, primarily forming very stable nitrogen gas (N₂). Research into various 1,2,4-oxadiazole derivatives has shown that this ring system can serve as an effective backbone for energetic compounds, offering a balance of performance and stability. frontiersin.orgrsc.org By incorporating explosophoric groups, such as nitro (-NO₂) or nitramino (-NHNO₂), onto the oxadiazole framework, researchers have successfully synthesized materials with high detonation velocities and pressures. frontiersin.org

The 4-bromophenyl group plays a multifaceted role in the properties of the molecule as a high-energy material precursor. The most significant contribution of the bromine atom is the substantial increase in the molecular weight and density of the compound. High density is a paramount characteristic for HEDMs, as detonation velocity and detonation pressure—key performance indicators—are directly proportional to the material's initial density. While bromine itself is not a traditional explosophore, its presence can enhance energetic performance by increasing the density of the resulting polymer. However, the introduction of a heavy halogen atom negatively affects the oxygen balance of the material, which is a measure of the degree to which an explosive can oxidize its own carbon and hydrogen. A poor oxygen balance may necessitate the use of more powerful oxidizers in a formulation to achieve complete combustion.

The thermal stability of the resulting polymer is another critical consideration. Aromatic and heterocyclic structures generally impart good thermal stability, which is desirable for the safety and storage of energetic materials. researchgate.netresearchgate.net The thermal decomposition of polymers containing brominated flame retardants has been studied, indicating that the degradation pathways can be complex. ciop.plcetjournal.itcetjournal.it In an energetic material context, the controlled decomposition of the poly(this compound) would be essential to its function.

Table 1: Calculated Energetic Properties of Representative 1,2,4-Oxadiazole-Based Compounds

This table presents data for known energetic compounds containing the 1,2,4-oxadiazole ring to provide context for the potential performance of new derivatives. The data is not for this compound.

| Compound Name | Structure | Density (ρ) (g/cm³) | Detonation Velocity (Vd) (m/s) | Detonation Pressure (P) (GPa) |

| bis(1,2,4-oxadiazole)bis(methylene) dinitrate | C₆H₄N₄O₈ | 1.832 | 8180 | Not Reported |

| Hydrazinium salt of a nitramino-oxadiazole-furazan derivative | C₅H₆N₁₀O₆ | 1.821 | 8822 | 35.1 |

| 5-Amino-3-(5-nitro-1,2,4-oxadiazol-3-yl)-1H-1,2,4-triazole | C₄H₃N₇O₃ | 1.86 | 8930 | 34.5 |

Source: Data compiled from related studies on 1,2,4-oxadiazole energetic materials. frontiersin.org

Table 2: Comparison of Key Properties in HEDM Design

| Feature | Role in Energetic Material Performance | Contribution from this compound |

| 1,2,4-Oxadiazole Ring | Energetic backbone, high heat of formation, N₂ gas generation. | Provides the primary energy release mechanism. |

| Vinyl Group | Enables polymerization to form a high molecular weight binder. | Allows for the creation of an energetic polymer, which can improve mechanical properties and contribute to the overall energy of a formulation. |

| 4-Bromophenyl Group | Increases molecular density. | Significantly enhances the density of the monomer and resulting polymer, which is a critical factor for achieving high detonation pressure and velocity. |

| Oxygen Balance | Determines the efficiency of combustion. | The presence of bromine and a high carbon-to-oxygen ratio results in a negative oxygen balance, requiring formulation with strong oxidizers. |

Q & A

Basic: What synthetic methodologies are commonly used to prepare 3-(4-Bromophenyl)-5-vinyl-1,2,4-oxadiazole?

Answer:

The compound is typically synthesized via cyclization reactions using tetrazole precursors and carboxylic acid derivatives. A widely adopted method involves:

- Step 1: Reacting 5-(4-bromophenyl)-1H-tetrazole with vinyl-substituted carboxylic acids (e.g., acrylic acid) in the presence of coupling agents like N,N'-diisopropylcarbodiimide (DIC).

- Step 2: Cyclization under reflux in a solvent system such as DCM/DMF (9:1 v/v) for 12–24 hours .

- Step 3: Purification via column chromatography with gradients of methanol/DCM or TBME/cyclohexane to isolate the product .

Key Parameters:

| Reagent Ratio (Tetrazole:Acid) | Solvent System | Yield Range |

|---|---|---|

| 1:1.1–1:1.2 | DCM/DMF (9:1) | 36–45% |

| Catalyst-free conditions | DMF alone | <30% |

Advanced: How can reaction yields be improved for vinyl-substituted 1,2,4-oxadiazoles?

Answer:

Yield optimization requires addressing:

- Catalyst Screening: Transition-metal catalysts (e.g., Pd/Cu) improve cyclization efficiency but may introduce impurities. Evidence shows ligand-free conditions reduce side reactions .

- Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance solubility but increase byproduct formation. Mixed solvents (DCM/DMF) balance reactivity and purity .

- Temperature Control: Microwave-assisted synthesis at 100–120°C reduces reaction time (2–4 hours) with comparable yields (40–50%) .

Data Contradiction Note:

Higher temperatures (>120°C) may degrade the vinyl group, necessitating real-time monitoring via TLC or HPLC .

Basic: What spectroscopic techniques validate the structure of this compound?

Answer:

- X-ray Crystallography: Resolves bromophenyl and oxadiazole ring geometry (bond angles: C–N–O ≈ 120°; C–Br bond length: 1.89–1.91 Å) .

- NMR Spectroscopy:

- Mass Spectrometry: Molecular ion peak [M+H]⁺ at m/z 289.98 (calculated for C₁₀H₆BrN₂O) .

Advanced: How to resolve discrepancies in NMR data for derivatives of this compound?

Answer:

Discrepancies often arise from:

- Rotameric Forms: Slow rotation around the C–N bond in oxadiazoles causes splitting in ¹H NMR. Use elevated temperatures (60°C) or DMSO-d₆ to average signals .

- Impurity Artifacts: Byproducts (e.g., unreacted tetrazole) mimic vinyl proton signals. Purify via preparative HPLC with a C18 column (MeOH/H₂O = 70:30) .

- Solvent Polarity: CDCl₃ vs. DMSO-d₆ shifts proton signals by 0.1–0.3 ppm. Cross-validate with 2D NMR (COSY, HSQC) .

Basic: What safety protocols are critical when handling this compound?

Answer:

- Hazards: Harmful if inhaled, ingested, or absorbed through skin (LD₅₀ > 200 mg/kg in rats) .

- Protective Measures:

- Storage: In amber glass vials under argon at –20°C to prevent photodegradation .

Advanced: How to design biological activity assays for derivatives of this compound?

Answer:

- In Vitro Screening:

- Molecular Docking:

Key Parameters for Docking:

| Parameter | Value |

|---|---|

| Grid Box Size | 60 × 60 × 60 Å |

| Exhaustiveness | 100 |

| Number of Poses | 20 |

Basic: What are the thermal stability profiles of 1,2,4-oxadiazole derivatives?

Answer:

- TGA Analysis: Decomposition onset at 220–240°C, with mass loss corresponding to bromophenyl group cleavage .

- DSC Data: Endothermic peaks at 160–170°C (melting) and exothermic peaks at 280–300°C (decomposition) .

Advanced: How to analyze conflicting crystallographic data for bromophenyl-oxadiazole hybrids?

Answer:

Contradictions in bond angles/lengths may stem from:

- Packing Effects: Intermolecular Br···π interactions shorten C–Br bonds by 0.02–0.04 Å .

- Polymorphism: Recrystallize from ethanol vs. acetonitrile to isolate distinct polymorphs. Validate via PXRD .

- Disorder Modeling: Refine occupancy ratios for disordered bromine atoms using SHELXL .

Basic: What computational methods predict the electronic properties of this compound?

Answer:

- DFT Calculations:

- Molecular Dynamics: Simulate solvation in water (NAMD) to assess stability over 50 ns trajectories .

Advanced: How to troubleshoot low yields in large-scale syntheses?

Answer:

Scale-up challenges include:

- Mass Transfer Limitations: Use flow chemistry (microreactors) to enhance mixing and heat dissipation .

- Byproduct Accumulation: Add scavengers (e.g., polymer-bound isocyanide) to trap unreacted reagents .

- Pilot-Scale Purification: Replace column chromatography with centrifugal partition chromatography (CPC) for higher throughput .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.